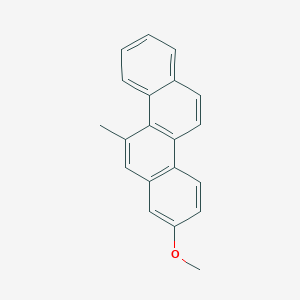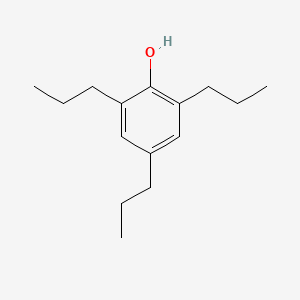
2,4,6-Tripropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tripropylphenol is an organic compound belonging to the phenol family It is characterized by the presence of three propyl groups attached to the benzene ring at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylphenol typically involves the alkylation of phenol with propyl halides under basic conditions. A common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring of phenol, resulting in the substitution of hydrogen atoms with propyl groups at the 2, 4, and 6 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where phenol and propyl halides are fed into a reactor containing a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tripropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro- and halogen-substituted phenols.
Applications De Recherche Scientifique
2,4,6-Tripropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4,6-Tripropylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The propyl groups increase the hydrophobicity of the molecule, allowing it to interact with lipid membranes and potentially disrupt their integrity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in flame retardants.
2,4,6-Trichlorophenol: A chlorinated phenol used as a pesticide and antiseptic.
2,4,6-Trimethylphenol: A methylated phenol used in the synthesis of antioxidants and fragrances.
Uniqueness
2,4,6-Tripropylphenol is unique due to the presence of propyl groups, which confer distinct hydrophobic properties and reactivity compared to its halogenated and methylated counterparts. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or molecules.
Propriétés
Numéro CAS |
74663-50-6 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,4,6-tripropylphenol |
InChI |
InChI=1S/C15H24O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h10-11,16H,4-9H2,1-3H3 |
Clé InChI |
PHSXXPSPEBSWOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)CCC)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
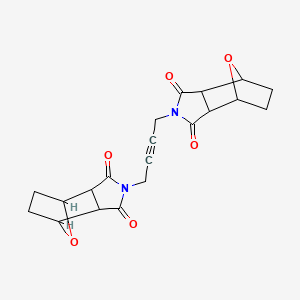
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
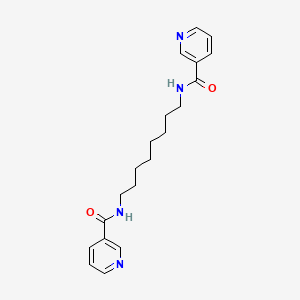
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
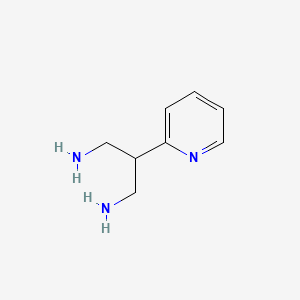
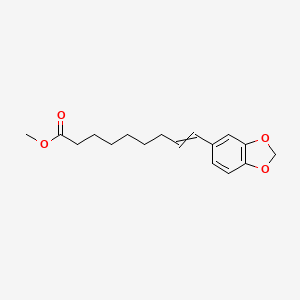
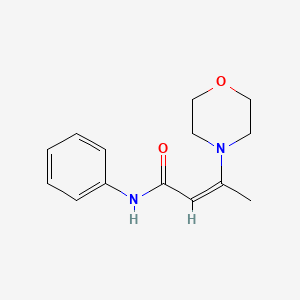

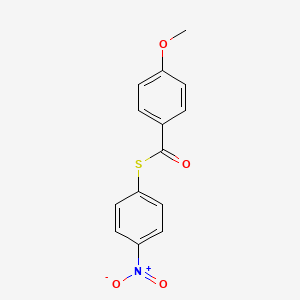
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
